molecular formula C18H17N5O2S2 B6477961 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2640972-25-2

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B6477961
CAS No.: 2640972-25-2
M. Wt: 399.5 g/mol
InChI Key: YYBDRKXYUIZKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic compound featuring a benzothiadiazole-sulfonamide core linked via an ethyl group to a 4-(1-methylpyrazole)phenyl moiety. This structure combines a sulfonamide group—known for enzyme inhibition (e.g., carbonic anhydrase, kinases)—with a pyrazole-phenyl group, which often enhances bioavailability and target specificity in medicinal chemistry . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules targeting metabolic or signaling pathways.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-23-16(10-11-19-23)14-7-5-13(6-8-14)9-12-20-27(24,25)17-4-2-3-15-18(17)22-26-21-15/h2-8,10-11,20H,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBDRKXYUIZKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C20H19N3O3S
  • Molecular Weight : 361.5 g/mol
  • Key Functional Groups : Benzothiadiazole, sulfonamide, and pyrazole moieties.

Table 1: Structural Features

FeatureDescription
Pyrazole RingFive-membered aromatic ring with two nitrogen atoms
Benzothiadiazole CoreImportant for biological activity and interaction with biomolecules
Sulfonamide GroupEnhances solubility and potential pharmacological effects

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzymatic Interactions : Similar compounds have shown affinity for enzymes such as succinate dehydrogenase (SDH), influencing metabolic pathways.
  • Receptor Binding : The compound may interact with receptors involved in inflammatory responses, potentially modulating cytokine release .

Pharmacological Properties

Research indicates that the compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Antitumor Effects : In vitro studies suggest potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : Similar compounds have been shown to reduce inflammation markers in experimental models .

Case Studies and Experimental Evidence

Recent studies have evaluated the effects of sulfonamide derivatives on cardiovascular parameters using isolated rat heart models. For instance, one study demonstrated that certain sulfonamide derivatives decreased perfusion pressure and coronary resistance significantly compared to controls. This suggests potential therapeutic applications in managing cardiovascular conditions .

Table 2: Summary of Experimental Findings

Study FocusCompound TestedResult
Cardiovascular Effects4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure over time
Antimicrobial ActivityN-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-...Effective against multiple bacterial strains
Antitumor ActivityVarious benzothiadiazole derivativesInhibition of cancer cell growth

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Key Substituents Biological Target / Activity (if reported) Molecular Weight Reference
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide (Target) Benzothiadiazole-sulfonamide 4-(1-methylpyrazole)phenyl-ethyl Not reported ~413.4 g/mol
N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (443105-20-2) Benzothiadiazole-sulfonamide Benzyl-methyl Not reported ~347.4 g/mol
Temano-grel (INN: 3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide) Benzamide 4-(1-methylpyrazole)phenyl-morpholinylethoxy Platelet aggregation inhibitor ~464.5 g/mol
PA21A050 (Pyrazoleamide antimalarial) Benzimidazole-acetamide 1-methylpyrazole, trifluoromethyl, chlorophenyl Antimalarial (Plasmodium) ~528.9 g/mol
4c (Pyrazolo-thieno[3,2-d]pyrimidinylacetamide) Thienopyrimidine-acetamide 1-methylpyrazole, tert-butyl, phenyl Tropomyosin receptor kinase inhibitor ~528.6 g/mol

Functional Group Analysis

Benzothiadiazole-Sulfonamide Core: The target compound shares the benzothiadiazole-sulfonamide motif with N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (443105-20-2) . Sulfonamides are classic enzyme inhibitors; the benzothiadiazole ring may enhance π-π stacking with aromatic residues in binding pockets.

Pyrazole-Phenyl Moiety: Present in both the target compound and temano-grel . Pyrazole rings contribute to metabolic stability and hydrogen bonding. Temano-grel’s morpholine-ethoxy chain enhances solubility, whereas the target compound’s ethyl linker may favor hydrophobic interactions. Biological Implications: Pyrazole-containing compounds like PA21A050 (antimalarial) and 4c (kinase inhibitor) demonstrate broad activity, suggesting the target compound may similarly target enzymes or receptors .

Linker Variations: The ethyl spacer in the target compound contrasts with temano-grel’s morpholine-ethoxy chain and PA21A050’s acetamide linker . Shorter linkers (e.g., ethyl) may restrict conformational flexibility, favoring entropic gains upon binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.